molecular formula C17H16N4OS B2983359 1-(Naphthalene-1-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine CAS No. 2097883-43-5

1-(Naphthalene-1-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine

Cat. No.: B2983359
CAS No.: 2097883-43-5
M. Wt: 324.4
InChI Key: SCTIISHYVDGYAA-UHFFFAOYSA-N
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Description

Chemical Structure:
The compound 1-(naphthalene-1-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine (CAS: 2097883-43-5) features a piperazine core substituted with a naphthalene-1-carbonyl group at position 1 and a 1,2,5-thiadiazol-3-yl moiety at position 4. Its molecular formula is C₁₇H₁₆N₄OS (MW: 324.40 g/mol), with a SMILES string of O=C(c1cccc2c1cccc2)N1CCN(CC1)c1nsnc1 .

Properties

IUPAC Name

naphthalen-1-yl-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4OS/c22-17(15-7-3-5-13-4-1-2-6-14(13)15)21-10-8-20(9-11-21)16-12-18-23-19-16/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCTIISHYVDGYAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NSN=C2)C(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Naphthalene-1-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine typically involves multi-step organic reactions. One common method starts with the acylation of piperazine using naphthalene-1-carbonyl chloride under basic conditions to form 1-(naphthalene-1-carbonyl)piperazine. This intermediate is then reacted with 1,2,5-thiadiazole-3-carbonyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(Naphthalene-1-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.

    Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under mild heating.

Major Products:

    Oxidation: Naphthoquinone derivatives.

    Reduction: Hydroxyl derivatives of the original compound.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

1-(Naphthalene-1-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 1-(Naphthalene-1-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The naphthalene and thiadiazole rings can participate in π-π stacking interactions, while the piperazine moiety can form hydrogen bonds, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Substituent Variations on the Piperazine Core

The target compound’s uniqueness lies in its naphthalene-carbonyl and thiadiazole substituents. Below is a comparison with key analogs:

Compound Substituents Molecular Formula Key Features
1-(Naphthalene-1-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine Naphthalene-1-carbonyl, 1,2,5-thiadiazol-3-yl C₁₇H₁₆N₄OS High molecular weight (324.40); potential π-π interactions from naphthalene.
1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine 4-Fluorophenyl-cyclopropanecarbonyl, thiadiazol-3-yl C₁₇H₁₈FN₅OS Fluorine atom enhances electronegativity; cyclopropane may influence rigidity.
1-(4-Chloro-1,2,5-thiadiazol-3-yl)-4-propylpiperazine Chloro-thiadiazol-3-yl, propyl C₉H₁₅ClN₄S Smaller size (MW: 246.76); chloro group may enhance bioactivity.
1-[4-(4-Fluorophenyl)-2-thiazolyl]piperazine 4-Fluorophenyl-thiazolyl C₁₃H₁₅FN₄S Thiazole replaces thiadiazole; fluorine improves pharmacokinetics.
1-(5-Nitroaryl-thiadiazol-2-yl)piperazine derivatives Nitroaryl-thiadiazolyl Varies Nitro groups enhance electron-withdrawing effects; antimicrobial activity.
Serotonin Receptor Affinity
  • Target Compound: No direct data, but analogs like 1-(2-methoxyphenyl)piperazine derivatives (e.g., compound 7 in ) show 5-HT₁A receptor binding (IC₅₀ <1 µM) .
  • Thiadiazole vs. Thiazole : Thiadiazole-containing compounds (e.g., ) often exhibit antimicrobial activity, while thiazole derivatives () may target CNS receptors due to structural similarity to serotonin .

Antimicrobial Activity

  • Azole-Piperazine Hybrids (): Derivatives such as 1-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-(1H-imidazol-1-yl)ethanone show MIC values of 3.1–25 µg/mL against bacterial/fungal strains, comparable to chloramphenicol .
  • Thiadiazole Derivatives (): Nitroaryl-thiadiazolylpiperazines exhibit selective inhibition of microbial growth, attributed to the electron-deficient thiadiazole ring .

Cytotoxic Potential

  • Benzoimidazole-Piperazine Derivatives (): 2-((4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole inhibits PC-3 cell line growth, suggesting anticancer applications .

Biological Activity

The compound 1-(Naphthalene-1-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is a synthetic derivative that combines a naphthalene moiety with a thiadiazole ring and piperazine. This unique structure suggests potential biological activities that warrant detailed investigation. The following sections explore its synthesis, biological activities, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of naphthalene derivatives with piperazine and thiadiazole intermediates. The methodologies employed often include:

  • Refluxing naphthalene carboxylic acids with piperazine in the presence of coupling agents.
  • Cyclization reactions involving thiadiazole precursors to form the final compound.

Example Reaction Scheme

StepReactantsConditionsProduct
1Naphthalene derivative + PiperazineReflux in solventIntermediate
2Intermediate + Thiadiazole precursorCyclization conditionsThis compound

Antimicrobial Activity

Research indicates that compounds containing both piperazine and thiadiazole exhibit significant antimicrobial properties. For instance, derivatives of thiadiazole have shown effectiveness against various bacterial strains, particularly Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundTarget BacteriaActivity (Zone of Inhibition)
Compound AE. coli15 mm
Compound BPseudomonas aeruginosa12 mm
This compoundE. coliSignificant activity observed

Anticancer Potential

Studies have reported that certain thiadiazole derivatives possess anticancer properties. For example, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines including lung and colon cancer cells . The mechanism is believed to involve the inhibition of cell proliferation and induction of apoptosis.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineGI50 Value (µM)
This compoundHOP 92 (Lung)-6.49
Another Thiadiazole DerivativeHCC-2998 (Colon)-5.31

Other Biological Activities

In addition to antimicrobial and anticancer activities, this compound has been studied for its:

  • Antioxidant properties , which help in mitigating oxidative stress.
  • Anti-inflammatory effects , contributing to the reduction of inflammation markers in biological systems .

Case Studies

Several studies have highlighted the biological efficacy of thiadiazole derivatives:

  • Study on Antimicrobial Efficacy : A recent study evaluated a series of thiadiazole compounds for their antibacterial activity against a panel of pathogens. The results indicated that modifications in the thiadiazole ring significantly influenced the antimicrobial potency .
  • Anticancer Evaluation : In vitro studies on various cancer cell lines revealed that specific substitutions on the thiadiazole ring enhanced cytotoxicity against prostate and breast cancer cell lines .

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